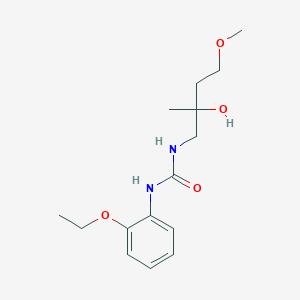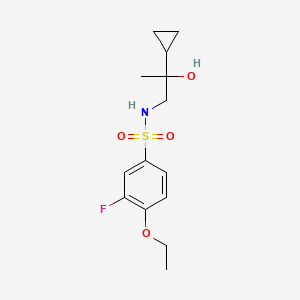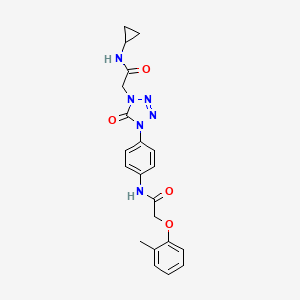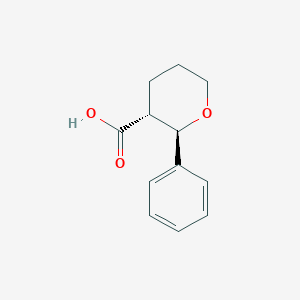
1-(2-Ethoxyphenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethoxyphenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea, also known as EPM-01, is a small molecule compound that has been widely studied for its potential therapeutic applications. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research and development.
Applications De Recherche Scientifique
Directed Lithiation
Directed lithiation techniques involving N,N-dimethylurea derivatives have been developed for creating substituted products. These methods leverage the reactivity of urea compounds to achieve high yields of targeted products, indicating the utility of urea derivatives in synthetic organic chemistry (Smith, El‐Hiti, & Alshammari, 2013).
Hydrogel Formation
Urea derivatives have been used to form hydrogels with tunable physical properties. The interaction with various anions affects the rheology and morphology of these gels, showcasing the potential of urea compounds in developing responsive materials (Lloyd & Steed, 2011).
Synthesis of Ureas from Carboxylic Acids
A method for the synthesis of ureas from carboxylic acids via the Lossen rearrangement has been demonstrated. This process, which results in good yields without racemization, illustrates the versatility of urea compounds in chemical synthesis (Thalluri, Manne, Dev, & Mandal, 2014).
Photodegradation and Hydrolysis Studies
Research on the photodegradation and hydrolysis of substituted urea pesticides in water highlights the environmental fate of these compounds. Understanding their stability and breakdown pathways is crucial for assessing the environmental impact of urea-based pesticides (Gatidou & Iatrou, 2011).
Anticancer Potential
Certain 1-aryl-3-(2-chloroethyl) ureas have been synthesized and evaluated for their cytotoxicity against human adenocarcinoma cells. This research suggests the potential of urea derivatives as anticancer agents, emphasizing the importance of structural modification in medicinal chemistry (Gaudreault, Lacroix, Pagé, & Joly, 1988).
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4/c1-4-21-13-8-6-5-7-12(13)17-14(18)16-11-15(2,19)9-10-20-3/h5-8,19H,4,9-11H2,1-3H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAJGOAODKYAOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC(C)(CCOC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Butyl-4-[1-benzylbenzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2781512.png)

![2-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2781515.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2781518.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2781521.png)


![(Z)-N-benzo[e][1,3]benzothiazol-2-yl-2-cyano-3-phenylprop-2-enamide](/img/structure/B2781525.png)
![N-(furan-2-ylmethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2781526.png)
![ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate hydrochloride](/img/structure/B2781529.png)

